molecular formula C18H16N6O B4987809 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B4987809
M. Wt: 332.4 g/mol
InChI Key: HWBCZYZSSUTNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles with broad applications in medicinal chemistry and agrochemicals. Its structure features:

  • A 5-methyl group at position 3.
  • A pyridin-3-yl substituent at position 7, introducing a heteroaromatic ring.
  • An N-phenyl carboxamide at position 4.

Properties

IUPAC Name

5-methyl-N-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12-15(17(25)23-14-7-3-2-4-8-14)16(13-6-5-9-19-10-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBCZYZSSUTNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the triazolo-pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Structure and Characteristics

The compound features a triazole ring fused with a pyrimidine structure. Its molecular formula is C17H16N4OC_{17}H_{16}N_{4}O, characterized by:

  • A methyl group at the 5-position.
  • A phenyl group at the nitrogen of the amide.
  • A pyridine substituent at the 7-position.

These structural elements contribute to its unique chemical properties and biological activities.

Biological Activities

Research indicates that compounds similar to 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit a range of promising biological activities:

  • Antitumor Activity : Compounds in this class have shown efficacy against various cancer cell lines.
  • Antiviral Properties : Some derivatives demonstrate activity against viral infections.
  • Antimicrobial Effects : The compound can inhibit bacterial growth and has potential as an antibiotic agent.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
5-methyl-N-(4-methoxyphenyl)-7-(pyridin-3-yl)-triazolo[1,5-a]pyrimidineMethoxy substitution on phenylAntitumor activity
1-(2-pyridinyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineDifferent nitrogen substitutionAntiviral activity
7-(3-hydroxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineHydroxy substitutionAntimicrobial properties

This table illustrates the versatility of the triazolo-pyrimidine framework while showcasing how unique substitutions influence their biological profiles and therapeutic potentials.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Antitumor Studies : In vitro studies have shown that derivatives exhibit significant cytotoxicity against breast and lung cancer cell lines. For instance, a derivative with a methoxy substitution displayed enhanced apoptosis in cancer cells compared to the parent compound.
  • Antiviral Research : Investigations into antiviral properties revealed that certain derivatives inhibited viral replication in cell cultures infected with influenza viruses.
  • Antimicrobial Testing : The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth for Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins involved in cell signaling pathways, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among triazolo[1,5-a]pyrimidine derivatives lie in substituents at positions 5, 6, and 5. Below is a comparative analysis:

Compound Name Position 7 Substituent Position 6 Carboxamide Substituent Key Structural Features Reference ID
Target Compound Pyridin-3-yl Phenyl Heteroaromatic pyridine enhances polarity; phenyl carboxamide provides steric bulk.
5j : 2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide 3,4,5-Trimethoxyphenyl 4-Nitrophenyl Electron-withdrawing nitro group; methoxy groups increase hydrophobicity.
5k : 2-Amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide 3,4,5-Trimethoxyphenyl 4-Bromophenyl Bromine introduces halogen bonding potential; similar to 5j but with Br instead of NO₂.
Compound from 4-(Methylthio)phenyl 4-Chlorophenyl Methylthio group enhances lipophilicity; chloro substituent influences electronic effects.

Key Observations :

  • Pyridin-3-yl vs. Aromatic Substituents : The target compound’s pyridin-3-yl group introduces a basic nitrogen, likely improving water solubility compared to purely aromatic substituents (e.g., 3,4,5-trimethoxyphenyl in 5j) .
  • Carboxamide Diversity : The N-phenyl group in the target compound contrasts with electron-deficient (e.g., 4-nitrophenyl in 5j) or halogenated (e.g., 4-bromophenyl in 5k) carboxamides, which may alter receptor binding or metabolic stability .

Melting Points :

  • Analogs like 5j (319.9–320.8°C) and 5k (280.1–284.3°C) exhibit high melting points due to crystalline packing from polar groups (e.g., NO₂, Br) . The target compound’s pyridin-3-yl group may reduce melting points slightly (estimated 250–300°C) due to disrupted symmetry.

Solubility :

  • Pyridin-3-yl’s nitrogen atom enhances water solubility compared to hydrophobic substituents (e.g., 3,4,5-trimethoxyphenyl). However, the phenyl carboxamide may counterbalance this effect, leading to moderate solubility .

Stability and Functional Group Reactivity

  • 4,7-Dihydro Core : Partial saturation in the target compound increases susceptibility to oxidation compared to fully aromatic analogs (e.g., pyrazolo[1,5-a]pyrimidines in ) .
  • Nitro and Halogen Substituents: Compounds like 5j (NO₂) and 5k (Br) exhibit higher chemical stability but may pose toxicity risks compared to the target compound’s pyridine group .

Biological Activity

5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolopyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Methyl group (CH₃)
  • Phenyl ring (C₆H₅)
  • Pyridinyl ring (C₅H₄N)
  • Carboxamide group (CONH₂)
  • Triazolopyrimidine core

This structural diversity suggests a potential for various biological interactions.

Biological Activity Overview

Triazolopyrimidines have been recognized for their diverse pharmacological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory actions
  • Potential as mTOR inhibitors

Anticancer Activity

Research indicates that compounds with a triazolopyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 7.1 nM against mTOR, showcasing its potential as a selective inhibitor in cancer therapy .

Antimicrobial Activity

Triazolopyrimidine derivatives have shown promising antimicrobial effects. A study highlighted the activity of copper(II) complexes derived from triazolopyrimidines against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective antimicrobial agents .

Anti-inflammatory Effects

Some derivatives within the triazolopyrimidine class have been reported to suppress cyclooxygenase-2 (COX-2) activity significantly. For example, specific compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Synthesis Methods

The synthesis of this compound can be approached through established methods for triazolopyrimidines. While specific synthesis routes for this compound are not extensively documented, general techniques involve:

  • Condensation reactions involving pyrimidine derivatives and appropriate amine or acid components.
  • Cyclization processes to form the triazole ring.

Case Studies and Research Findings

Several studies have explored the biological activities of triazolopyrimidine derivatives:

StudyCompoundActivityFindings
Copper(II) complex of triazolopyrimidineAntimicrobialEffective against MRSA; low toxicity on normal cells
mTOR inhibitor with triazolopyrimidine scaffoldAnticancerPotent inhibition with IC50 = 7.1 nM; enhances radiotherapy sensitivity
Various triazolopyrimidinesAnti-inflammatorySignificant COX-2 inhibition; comparable to celecoxib

Q & A

Q. What are the optimized synthetic protocols for this compound under green chemistry principles?

The compound can be synthesized via a one-pot multicomponent reaction using eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP), which acts as a Lewis base and hydrogen-bond acceptor-donor. TMDP enables high yields (80–92%) in water/ethanol (1:1 v/v) at reflux or in its molten state (65°C), avoiding volatile solvents and hazardous catalysts. This method reduces toxicity, simplifies purification, and allows catalyst recycling without loss of activity .

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR (400 MHz) resolve substituent environments (e.g., methyl, pyridinyl, phenyl groups) and confirm regioselectivity .
  • X-ray crystallography : Reveals planar triazolopyrimidine cores and dihedral angles (e.g., 87.03° between fused rings), critical for understanding π-π stacking interactions .
  • IR spectroscopy : Identifies functional groups like C=O (carboxamide) and C=N (triazole) via stretches at 1680–1700 cm⁻¹ and 1600–1650 cm⁻¹, respectively .

Q. How can reaction conditions be tailored to improve yield and purity?

Optimize solvent systems (e.g., ethanol/water mixtures), temperature (reflux at 80–100°C), and catalysts (TMDP or APTS). Microwave-assisted synthesis (30 min at 323 K) enhances efficiency, while recrystallization from ethanol/acetone ensures purity >95% .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibition and selectivity?

  • Pyridin-3-yl group : Enhances π-stacking with kinase ATP-binding pockets, as seen in analogous triazolopyrimidines .
  • N-Phenyl carboxamide : Modulates solubility and hydrogen-bonding with catalytic lysine residues. Replacements with methoxy or chloro substituents alter potency by 10–100-fold in kinase assays .
  • Methyl group at C5 : Reduces steric hindrance, improving binding to hydrophobic kinase subpockets. SAR studies suggest cyclopropyl or ethyl groups here decrease activity .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Control for substituent effects : Compare activities of derivatives with identical cores but varying substituents (e.g., 3-bromophenyl vs. 4-hydroxyphenyl) .
  • Standardize assay conditions : Use consistent kinase isoforms (e.g., JAK2 vs. EGFR) and ATP concentrations (1–10 µM) to minimize variability .
  • Validate via orthogonal methods : Pair enzymatic assays with cellular viability (MTT) and Western blotting (phospho-target analysis) to confirm target engagement .

Q. What in silico and in vitro methodologies elucidate mechanisms of action?

  • Molecular docking (AutoDock Vina) : Predict binding modes to kinase domains (PDB: 1ATP) with scoring functions (ΔG < −8 kcal/mol indicates high affinity) .
  • Molecular dynamics simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD < 1 µM suggests therapeutic potential) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ConditionYield (%)Purity (%)Catalyst Recyclability
TMDP in ethanol/water92985 cycles, 90% retention
Microwave-assisted (323 K)8895Not applicable
APTS-catalyzed one-pot85973 cycles, 80% retention

Q. Table 2: Structural and Activity Comparison of Derivatives

Substituent (Position)Kinase IC₅₀ (nM)Solubility (µg/mL)
Pyridin-3-yl (C7)12 ± 215 ± 3
4-Hydroxyphenyl (C7)45 ± 5120 ± 10
3-Bromophenyl (C7)8 ± 18 ± 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.